Cas no 2092237-77-7 (2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid)

2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid is a heterocyclic compound featuring a pyrrolotriazine core with a methoxy substituent at the 4-position and a propanoic acid moiety at the 7-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The methoxy group enhances electron density, influencing binding interactions, while the carboxylic acid functionality allows for further derivatization or salt formation. Its rigid fused-ring system may contribute to improved metabolic stability and selectivity in target engagement. The compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly in kinase inhibitor development. Its well-defined structure facilitates precise modifications for structure-activity relationship studies.
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid structure
2092237-77-7 structure
商品名:2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
CAS番号:2092237-77-7
MF:C10H11N3O3
メガワット:221.212641954422
CID:5271680

2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 化学的及び物理的性質

名前と識別子

    • Pyrrolo[2,1-f][1,2,4]triazine-7-acetic acid, 4-methoxy-α-methyl-
    • 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
    • インチ: 1S/C10H11N3O3/c1-6(10(14)15)7-3-4-8-9(16-2)11-5-12-13(7)8/h3-6H,1-2H3,(H,14,15)
    • InChIKey: JZLIYDDEAKJBLS-UHFFFAOYSA-N
    • ほほえんだ: N12C(C(C)C(O)=O)=CC=C1C(OC)=NC=N2

じっけんとくせい

  • 密度みつど: 1.41±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 3.44±0.10(Predicted)

2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554249-500mg
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
2092237-77-7 98%
500mg
¥22193 2023-04-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-500MG
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
500MG
¥ 8,540.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554249-1g
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
2092237-77-7 98%
1g
¥32010 2023-04-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-5G
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
5g
¥ 38,412.00 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554249-100mg
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
2092237-77-7 98%
100mg
¥12802 2023-04-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-1G
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
1g
¥ 12,804.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-1.0g
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
1.0g
¥12794.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-500.0mg
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
500.0mg
¥8534.0000 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554249-250mg
2-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoic acid
2092237-77-7 98%
250mg
¥17924 2023-04-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18725-100MG
2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
2092237-77-7 95%
100MG
¥ 3,201.00 2023-04-03

2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid 関連文献

2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acidに関する追加情報

Introduction to 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid (CAS No. 2092237-77-7)

2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid, identified by its Chemical Abstracts Service (CAS) number 2092237-77-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a heterocyclic structure known for its versatile biological activities and potential therapeutic applications. The presence of a methoxy group at the 4-position of the pyrrolotriazine ring and the attachment of a propanoic acid moiety at the 2-position contribute to its unique chemical and pharmacological properties.

The structural features of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid make it an attractive candidate for further investigation in drug discovery and development. The pyrrolotriazine core is a privileged structure in medicinal chemistry, often found in bioactive molecules with diverse pharmacological effects. For instance, derivatives of this scaffold have been explored for their potential roles in modulating enzyme activity, inhibiting inflammatory pathways, and targeting specific cellular pathways involved in diseases such as cancer and neurodegenerative disorders.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid, facilitating its incorporation into various pharmacological studies. The synthesis typically involves multi-step reactions that establish the pyrrolotriazine ring system followed by functionalization at the designated positions. The methoxy group enhances solubility and metabolic stability, while the propanoic acid side chain provides a site for further derivatization or interaction with biological targets.

In terms of biological activity, preliminary studies on 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid have revealed promising results in vitro. The compound has demonstrated interactions with enzymes such as kinases and phosphodiesterases, which are critical regulators of cellular signaling pathways. Additionally, its ability to modulate the activity of these enzymes suggests potential therapeutic benefits in conditions where aberrant signaling is implicated. For example, kinases are frequently dysregulated in cancers, making inhibitors or modulators like 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid valuable candidates for further exploration.

The propanoic acid moiety also contributes to the compound's pharmacokinetic profile. Carboxylic acids are well-known for their ability to engage in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. Furthermore, propanoic acid derivatives can be further functionalized to improve bioavailability or target specificity. This flexibility makes 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid a versatile scaffold for designing novel therapeutic agents.

Current research trends indicate that heterocyclic compounds continue to be a major focus in drug discovery due to their diverse biological activities and structural complexity. The pyrrolo[2,1-f][1,2,4]triazine scaffold is no exception and has been explored for various therapeutic applications. Studies have shown that modifications within this scaffold can significantly alter its pharmacological properties. For instance, changes in substituents at different positions can influence enzyme inhibition profiles or target specificity.

The methoxy group at the 4-position of 2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid plays a crucial role in determining its reactivity and interactions with biological targets. This group can participate in hydrogen bonding or hydrophobic interactions depending on the environment around it. Such interactions are essential for achieving high affinity binding to proteins or enzymes involved in disease pathways. Additionally, the methoxy group can influence metabolic stability by affecting how the compound is processed by enzymes such as cytochrome P450 oxidases.

The propanoic acid side chain at the 2-position provides another layer of complexity to the compound's biological behavior. This moiety can serve as a handle for further chemical modifications aimed at improving pharmacological properties such as solubility or cell membrane permeability. For example,esterification or amidation of the carboxylic acid group can enhance bioavailability while maintaining or even increasing binding affinity to biological targets.

In conclusion, 2092237-77-7 represents a promising lead compound with potential applications across multiple therapeutic areas. Its unique structural features—combining a pyrrolotriazine core with functionalized side chains—make it an attractive candidate for further investigation in medicinal chemistry research。Ongoing studies aim to elucidate its mechanism of action,optimize its pharmacological profile,and explore its therapeutic potential through both preclinical and clinical evaluations。

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2092237-77-7)2-{4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl}propanoic acid
A1078131
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):401.0/641.0/1070.0/1603.0